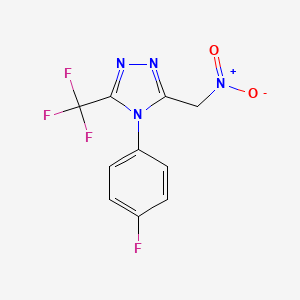

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group, a nitromethyl group, and a trifluoromethyl group attached to the triazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the triazole ring.

-

Introduction of the Nitromethyl Group: : The nitromethyl group can be introduced through a nitration reaction. This involves the reaction of the triazole intermediate with nitromethane in the presence of a suitable catalyst, such as sulfuric acid or nitric acid, under controlled temperature conditions.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base, such as potassium carbonate, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Multi-Component Cyclization Reactions

The trifluoromethyl triazole backbone is typically synthesized via [3+2] cycloaddition or multi-component reactions. For example:

-

Base-Mediated Cyclization : A three-component reaction involving hydrazine hydrate, trifluoroacetimidoyl chloride, and benzene-1,3,5-triyl triformate (TFBen) in toluene with trifluoroacetic acid (TFA) generates the triazole ring .

Mechanism :

Functionalization of the Nitromethyl Group

The nitromethyl (-CH₂NO₂) group exhibits versatile reactivity:

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitromethyl group to an amine (-CH₂NH₂), enabling further derivatization .

-

Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), the nitromethyl group participates in SN2 reactions with alkyl halides or aryl boronic acids under basic conditions .

Electrophilic Aromatic Substitution

The electron-deficient triazole ring directs electrophiles to specific positions:

-

Halogenation : Bromination occurs at the 5-position (para to the trifluoromethyl group) using NBS (N-bromosuccinimide) in CCl₄ .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position, though steric hindrance from the trifluoromethyl group limits reactivity .

Nucleophilic Attack

The trifluoromethyl group enhances the electrophilicity of adjacent carbons:

-

Methanolysis : Reaction with methanol/K₂CO₃ cleaves the triazole ring, yielding 4-fluorophenylurea derivatives .

Cross-Coupling Reactions

The fluorophenyl moiety enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 65–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | N-arylated triazoles | 52–70% |

Stability and Degradation

Applications De Recherche Scientifique

Antifungal Activity

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has shown promising antifungal properties. Research indicates that compounds with similar triazole structures exhibit strong activity against various fungal pathogens. For instance, studies have demonstrated that triazole derivatives can outperform commercial antifungal agents such as azoxystrobin and fluconazole in inhibiting fungal growth at low concentrations .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Triazoles have been incorporated into hybrid compounds that exhibit significant antibacterial effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, certain derivatives have shown minimal inhibitory concentrations (MIC) lower than those of established antibiotics .

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. Its efficacy against pathogenic fungi can be leveraged to develop new fungicidal formulations that are more effective and environmentally friendly compared to traditional chemicals .

Luminescent Properties

Recent studies have investigated the luminescent properties of triazole derivatives, including this compound. These compounds can be utilized in the development of new materials for optoelectronic applications due to their unique electronic properties .

Case Study 1: Antifungal Efficacy

A study demonstrated that derivatives of 1,2,4-triazoles exhibit enhanced antifungal activity against Gibberella species compared to traditional agents. The incorporation of the triazole moiety significantly improved efficacy across various fungal strains .

Case Study 2: Antibacterial Activity

Research on quinolone-triazole hybrids highlighted that compounds containing triazole rings exhibited superior antibacterial effects against multiple pathogens compared to their non-triazole counterparts. The study emphasized structure-activity relationships that enhance antimicrobial potency .

Mécanisme D'action

The mechanism of action of 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, the nitromethyl group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

- 4-(4-bromophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

- 4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Uniqueness

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which is recognized for its diverse biological activities. The unique structure of this compound, characterized by the presence of fluorinated groups, enhances its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and other pharmacological effects.

- Molecular Formula : C10H6F4N4O2

- Molecular Weight : 290.17 g/mol

- Structural Features : The compound features a triazole ring with trifluoromethyl and nitromethyl substituents, which contribute to its lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant antifungal and antibacterial properties.

Antifungal Activity

Research indicates that this compound exhibits promising antifungal activity. A study formulated it in thistle seed oil, demonstrating effectiveness against skin fungal infections in animal models. The antifungal mechanism is likely attributed to the interaction with fungal cell membranes or enzymes critical for cell wall synthesis.

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. The core structure of 1,2,4-triazoles has been associated with a wide range of antibacterial activities against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and P. aeruginosa, with reported MICs ranging from 0.12 to 1.95 µg/mL .

- Specific derivatives have demonstrated remarkable selectivity against resistant strains of bacteria .

Case Studies

Several case studies highlight the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Activity :

- Anti-inflammatory Effects :

The precise mechanism of action for this compound remains partially elucidated. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors due to its structural features. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions.

Data Summary Table

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZAQANHBCOWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.